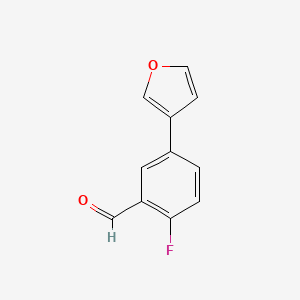
2-Fluoro-5-(furan-3-il)benzaldehído
Descripción general
Descripción
2-Fluoro-5-(furan-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H7FO2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-(furan-3-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(furan-3-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Fluorofuranos y Fluorobenzofuranos
FFB, al ser un aldehído fluorado que contiene un grupo furano, juega un papel importante en la síntesis de fluorofuranos y fluorobenzofuranos . Estos compuestos son conocidos por sus importantes propiedades farmacológicas .
Aplicaciones Farmacológicas
Los furanos y benzofuranos que llevan un átomo de flúor o un grupo trifluorometilo atraen una atención significativa debido a sus importantes propiedades farmacológicas . Por ejemplo, se ha demostrado que algunos fluorofuranos inhiben la transcriptasa inversa del VIH-1 a nivel nanomolar .
Actividad Antimalárica
Ciertos fluorofuranos revelan actividad antimalárica . Esto convierte a FFB en un posible candidato para la investigación en el desarrollo de nuevos medicamentos antimaláricos.
Propiedades Antibacterianas
Los derivados de furanos demuestran propiedades antibacterianas . FFB, al ser un derivado de furano, podría utilizarse en la síntesis de nuevos agentes antibacterianos .
Actividad Antifúngica
Los derivados de furano también exhiben propiedades antifúngicas . Por lo tanto, FFB podría explorarse por su potencial en el desarrollo de fármacos antifúngicos.
Propiedades Antivirales
Como se mencionó anteriormente, ciertos fluorofuranos inhiben la transcriptasa inversa del VIH-1 . Esto sugiere que FFB podría utilizarse en la investigación y desarrollo de nuevos fármacos antivirales.
Agente Químico en Diversos Campos de Investigación
FFB es un agente químico que ha ganado recientemente atención en la comunidad científica debido a su amplia gama de propiedades y aplicaciones potenciales. Tiene características únicas, lo que lo convierte en un candidato prometedor para su uso en diversos campos de investigación.
Desarrollo de Nuevos Fármacos
La inclusión del núcleo de furano es una técnica sintética esencial en la búsqueda de nuevos fármacos . Dada la notable eficacia terapéutica de los medicamentos relacionados con el furano, FFB podría utilizarse en el desarrollo de numerosos agentes terapéuticos innovadores .
Mecanismo De Acción
Target of Action
Similar compounds are known to react at the benzylic position .
Mode of Action
The mode of action of 2-Fluoro-5-(furan-3-yl)benzaldehyde involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets results in changes at the molecular level, which can lead to various downstream effects .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways through their interactions at the benzylic position .
Result of Action
The compound’s interactions at the benzylic position can lead to various changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-(furan-3-yl)benzaldehyde . These factors can include temperature, pH, and the presence of other compounds or substances .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-5-(furan-3-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases through condensation reactions. These Schiff bases have been shown to exhibit antimicrobial properties . The compound interacts with various enzymes and proteins, including those involved in oxidative reactions. For instance, the aldehyde group in 2-Fluoro-5-(furan-3-yl)benzaldehyde can undergo oxidation, leading to the formation of carboxylic acids or other derivatives. This interaction is crucial for its role as a synthetic intermediate in biochemical pathways.
Molecular Mechanism
The molecular mechanism of 2-Fluoro-5-(furan-3-yl)benzaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or modification. Additionally, the fluorine atom in 2-Fluoro-5-(furan-3-yl)benzaldehyde can participate in hydrogen bonding or electrostatic interactions with biomolecules, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-(furan-3-yl)benzaldehyde can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reactive species. Over time, 2-Fluoro-5-(furan-3-yl)benzaldehyde may undergo degradation, leading to the formation of by-products that can have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-(furan-3-yl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity or modulation of metabolic pathways. At high doses, 2-Fluoro-5-(furan-3-yl)benzaldehyde can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent and requires careful optimization in experimental settings .
Metabolic Pathways
2-Fluoro-5-(furan-3-yl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic pathways are essential for the compound’s role in cellular processes and its overall biochemical activity .
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-(furan-3-yl)benzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability and activity in different cellular compartments. The transport and distribution of 2-Fluoro-5-(furan-3-yl)benzaldehyde are critical for its biochemical function and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(furan-3-yl)benzaldehyde is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts. Understanding the subcellular distribution of 2-Fluoro-5-(furan-3-yl)benzaldehyde is essential for elucidating its mechanism of action and optimizing its use in biochemical applications.
Propiedades
IUPAC Name |
2-fluoro-5-(furan-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQBPIYNKNXQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


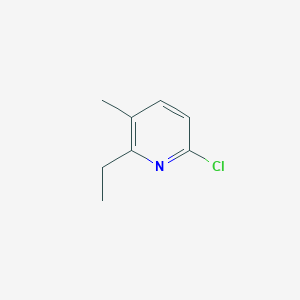
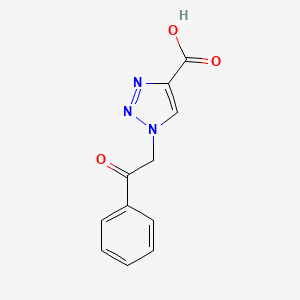

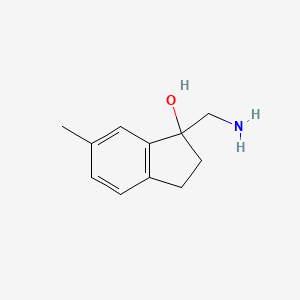
![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)
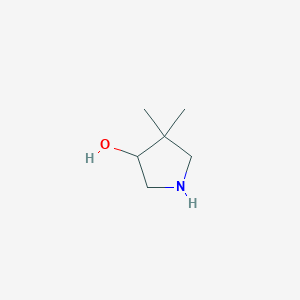
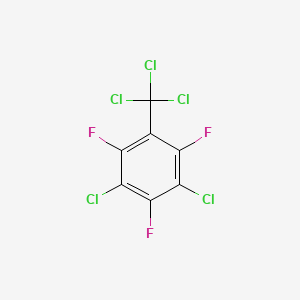
![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)



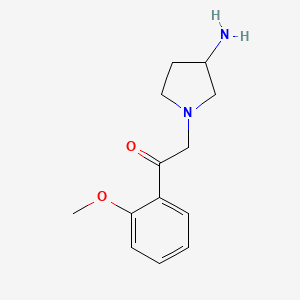
![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)
